molecular formula C7H12N4O B1522888 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide CAS No. 1183004-18-3

2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide

Cat. No. B1522888
CAS RN: 1183004-18-3
M. Wt: 168.2 g/mol
InChI Key: KHLHKUMJRSFDGZ-UHFFFAOYSA-N
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Description

2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide, or N-ethyl-2-(3-amino-1H-pyrazol-1-yl)acetamide, is a compound of interest in the fields of medicinal chemistry, biochemistry, and pharmacology. It has a wide range of applications in the laboratory, from synthesis to pharmacological research. This article will provide an overview of the synthesis and application of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Researchers synthesized pyrazole-acetamide derivatives and characterized them using various spectroscopic techniques. These derivatives were used to create Co(II) and Cu(II) coordination complexes, which exhibited significant in vitro antioxidant activity as determined by various assays. The study emphasized the influence of hydrogen bonding on the self-assembly process of these complexes, showcasing their potential in the field of coordination chemistry and antioxidative applications (Chkirate et al., 2019).

Antitumor Applications

  • A compound similar in structure to 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide was utilized as a precursor for synthesizing various heterocyclic compounds, including thiophene, thiazole, pyrazole, and pyridine derivatives. These compounds displayed high inhibitory effects in vitro, demonstrating significant antiproliferative activity against various human cancer cell lines. The study highlights the potential of these compounds in cancer treatment due to their diverse reactive sites and ease of synthesis (Shams et al., 2010).

Green Synthesis of Heterocycles

  • Researchers developed a solvent-free method for synthesizing pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines. This environmentally friendly approach emphasizes the significance of green chemistry in synthesizing biologically relevant heterocycles without using solvents, highlighting the compound's role in sustainable chemical practices (Al-Matar et al., 2010).

properties

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-9-7(12)5-11-4-3-6(8)10-11/h3-4H,2,5H2,1H3,(H2,8,10)(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLHKUMJRSFDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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